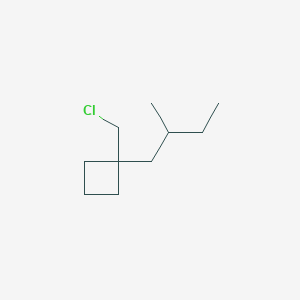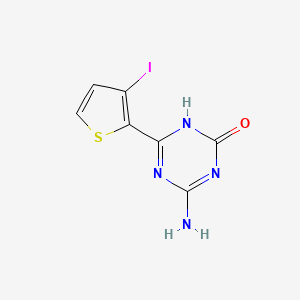![molecular formula C15H21ClO B13200077 [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene is an organic compound with the molecular formula C15H21ClO. It is a derivative of benzene, where a 3-chloro-2-cyclopentylpropoxy group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2-cyclopentylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or sodium alkoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene: Unique due to the presence of both a cyclopentyl and a chloropropoxy group attached to the benzene ring.
[(3-Chloro-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a cyclopentyl group.
[(3-Chloro-2-ethylpropoxy)methyl]benzene: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to the combination of its cyclopentyl and chloropropoxy substituents, which confer distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H21ClO |
|---|---|
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
(3-chloro-2-cyclopentylpropoxy)methylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-10-15(14-8-4-5-9-14)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 |
InChI-Schlüssel |
KIZNLCDWDKNFKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(COCC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
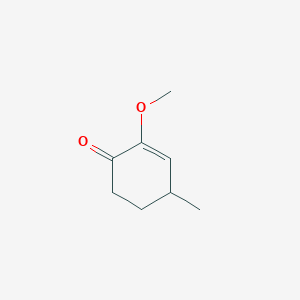
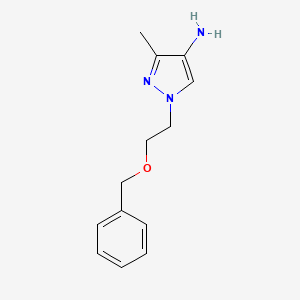
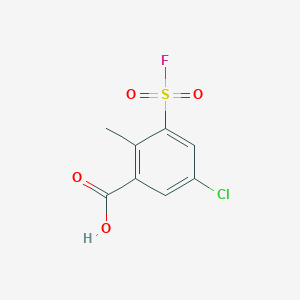
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
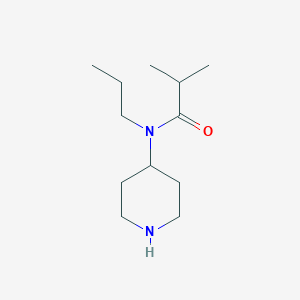

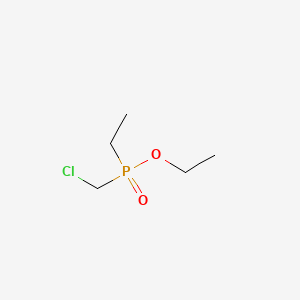
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
